5-((2-Methylallyl)oxy)-2-(5-phenylpyrimidin-4-yl)phenol
Description
5-((2-Methylallyl)oxy)-2-(5-phenylpyrimidin-4-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a phenyl group at the 5-position and a phenol moiety at the 2-position. The phenol group is further modified with a 2-methylallyl ether substituent at the 5-position. Its synthesis likely involves cross-coupling methodologies, as evidenced by analogous compounds in the literature .
Properties
IUPAC Name |
5-(2-methylprop-2-enoxy)-2-(5-phenylpyrimidin-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14(2)12-24-16-8-9-17(19(23)10-16)20-18(11-21-13-22-20)15-6-4-3-5-7-15/h3-11,13,23H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTOUYZEWHYCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol (CAS 849920-52-1)
- Key Differences : The phenyl group at the pyrimidine’s 5-position is substituted with a 2-methoxy group instead of a simple phenyl.
- Impact : The methoxy group is electron-donating, enhancing the electron density of the pyrimidine ring. This may alter binding affinity in biological systems compared to the unsubstituted phenyl in the target compound .
- Synthesis : Likely employs a Suzuki-Miyaura coupling for aryl-aryl bond formation, similar to methods in and .
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS 899384-92-0)
- Key Differences: The pyrimidine bears an amino group at the 2-position and a methyl group at the 6-position. The phenol’s 5-position is substituted with a 4-fluorobenzyloxy group.
- The 4-fluorobenzyloxy group introduces lipophilicity and metabolic stability compared to the 2-methylallyloxy group .
Functional Group Modifications on the Phenol Moiety
5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine (CAS 280773-16-2)
- Key Differences: Replaces the pyrimidine-phenol scaffold with a quinazoline core. The phenol’s oxygen is part of a tetrahydropyranyl ether.
- Impact : The tetrahydropyranyl group enhances solubility in polar solvents, contrasting with the lipophilic 2-methylallyloxy group in the target compound .
Core Heterocycle Variations
5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine
- Key Differences: Features a fused pyrrolopyrimidine core with amino and methyl substituents.
Computational Analysis
Tools like Multiwfn () enable comparative studies of electronic properties. For example:
- Electrostatic Potential (ESP): The target compound’s phenyl group may create a distinct ESP surface compared to methoxy-substituted analogs, influencing receptor interactions .
- HOMO-LUMO Gap : Substituents like the electron-donating methoxy group in CAS 849920-52-1 could reduce the HOMO-LUMO gap, enhancing reactivity .
Data Table: Structural and Functional Comparison
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